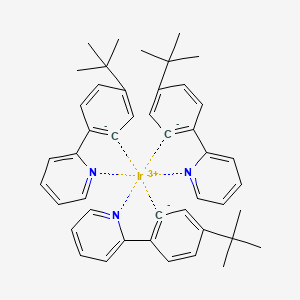
Tris(2-(4-tert-butylphenyl)pyridine)iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-(4-tert-butylphenyl)pyridine)iridium typically involves the reaction of iridium trichloride hydrate with 2-(4-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Tris(2-(4-tert-butylphenyl)pyridine)iridium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of iridium oxides.
Reduction: Reduction reactions can convert the iridium(III) center to iridium(II) or iridium(I) states.
Substitution: Ligand substitution reactions can occur, where the pyridine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iridium oxides, while substitution reactions can produce a variety of iridium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(2-(4-tert-butylphenyl)pyridine)iridium has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Tris(2-(4-tert-butylphenyl)pyridine)iridium involves its ability to act as a phosphorescent emitter. The compound absorbs light and undergoes intersystem crossing to a triplet excited state, which then emits light as it returns to the ground state. This process is highly efficient due to the heavy atom effect of iridium, which enhances spin-orbit coupling and facilitates intersystem crossing . The molecular targets and pathways involved include the interaction of the iridium center with various ligands and substrates, leading to the desired photophysical and catalytic properties .
Comparación Con Compuestos Similares
Tris(2-(4-tert-butylphenyl)pyridine)iridium is unique compared to other similar compounds due to its specific ligand structure and the presence of tert-butyl groups, which enhance its stability and luminescent properties. Similar compounds include:
- Tris(2-phenylpyridine)iridium (Ir(ppy)3)
- Tris(2-(4,6-difluorophenyl)pyridine)iridium (Ir(dFppy)3)
- Tris(2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC)iridium (Ir(dF(CF3)ppy)3)
These compounds share similar core structures but differ in their ligand modifications, which result in variations in their photophysical and chemical properties .
Propiedades
Fórmula molecular |
C45H48IrN3 |
|---|---|
Peso molecular |
823.1 g/mol |
Nombre IUPAC |
2-(4-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14;/h3*4-7,9-11H,1-3H3;/q3*-1;+3 |
Clave InChI |
MKIVCTPNMZUZPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.CC(C)(C)C1=C[C-]=C(C=C1)C2=CC=CC=N2.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


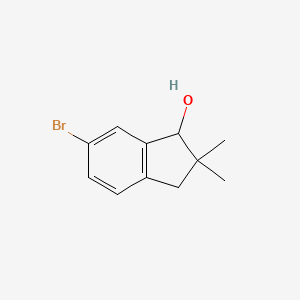
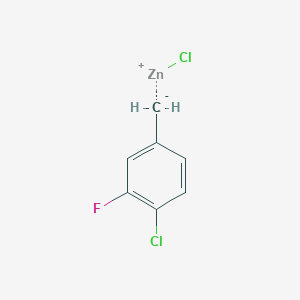

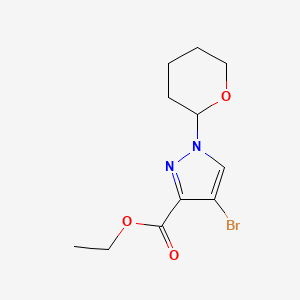
![Thieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B13909643.png)
![2-[(Methylamino)methyl]pyridin-4-ol](/img/structure/B13909649.png)
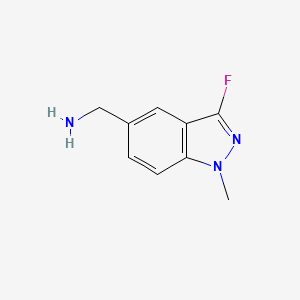
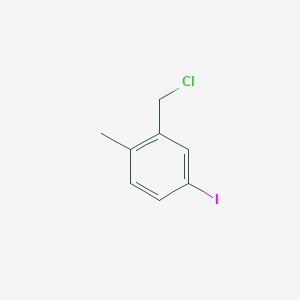
![[2-(Dimethylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13909667.png)
![2-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B13909675.png)

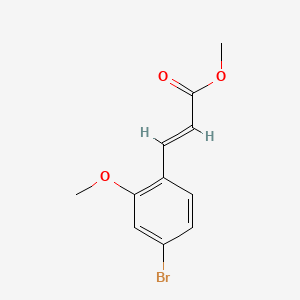
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)

